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Compound of Interest

Compound Name:
3-(Cyclopropylmethoxy)-4-

methoxybenzaldehyde

Cat. No.: B173368 Get Quote

Disclaimer: Direct experimental spectral data for 3-(Cyclopropylmethoxy)-4-
methoxybenzaldehyde is not readily available in public databases. This guide utilizes spectral

data from the closely related and structurally similar compound, 4-methoxybenzaldehyde, as

an illustrative example to demonstrate the principles of spectroscopic analysis and data

presentation. The experimental protocols provided are general and applicable to the analysis of

aromatic aldehydes.

Introduction
This technical guide provides a comprehensive overview of the spectral data expected for 3-
(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and

organic synthesis. Understanding the spectral characteristics (NMR, IR, and MS) of this

molecule is crucial for its identification, purity assessment, and structural elucidation. This

document is intended for researchers, scientists, and professionals in drug development and

chemical analysis.

Predicted Spectral Data of 3-
(Cyclopropylmethoxy)-4-methoxybenzaldehyde
While direct data is unavailable, the expected spectral features can be predicted based on its

structure, which comprises a 1,2,4-trisubstituted benzene ring with an aldehyde, a methoxy
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group, and a cyclopropylmethoxy group. The following tables summarize the expected and

illustrative spectral data, using 4-methoxybenzaldehyde as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Illustrative Example: 4-Methoxybenzaldehyde)

Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment (for 4-
Methoxybenzaldeh
yde)

9.88 s 1H Aldehyde (-CHO)

7.85 d 2H
Aromatic (ortho to -

CHO)

7.00 d 2H
Aromatic (ortho to -

OCH₃)

3.88 s 3H Methoxy (-OCH₃)

For 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, one would expect additional signals

in the upfield region for the cyclopropyl group (around 0.3-1.2 ppm) and the methylene protons

of the cyclopropylmethoxy group (around 3.9-4.1 ppm). The aromatic region would show a

more complex splitting pattern due to the three different substituents.

¹³C NMR (Carbon-13 NMR) Data (Illustrative Example: 4-Methoxybenzaldehyde)

Chemical Shift (δ) ppm Assignment (for 4-Methoxybenzaldehyde)

190.7 Aldehyde Carbonyl (C=O)

164.6 Aromatic (C-OCH₃)

131.9 Aromatic (CH, ortho to -CHO)

130.1 Aromatic (C-CHO)

114.2 Aromatic (CH, ortho to -OCH₃)

55.6 Methoxy Carbon (-OCH₃)
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For 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, additional signals for the cyclopropyl

and methylene carbons would be expected.

Infrared (IR) Spectroscopy
Illustrative IR Data (Typical for Aromatic Aldehydes)

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3000 Medium C-H Stretch (Aromatic)

~2950-2850 Medium C-H Stretch (Aliphatic)

~2820, ~2720 Medium C-H Stretch (Aldehyde)

~1700 Strong C=O Stretch (Aldehyde)

~1600, ~1580, ~1500 Medium-Strong C=C Stretch (Aromatic Ring)

~1250 Strong C-O Stretch (Aryl Ether)

~830 Strong
C-H Bend (p-disubstituted - for

4-methoxybenzaldehyde)

Mass Spectrometry (MS)
Illustrative MS Data (Electron Ionization - EI) for 4-Methoxybenzaldehyde

m/z Relative Intensity (%) Assignment

136 100 [M]⁺ (Molecular Ion)

135 95 [M-H]⁺

107 30 [M-CHO]⁺

92 20 [M-CHO-CH₃]⁺

77 25 [C₆H₅]⁺

The molecular weight of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is 206.24 g/mol .

Therefore, the molecular ion peak [M]⁺ would be expected at m/z 206.
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Experimental Protocols
The following are detailed, generic methodologies for acquiring the spectral data.

NMR Spectroscopy
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7-

1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]

Transfer: Filter the solution or carefully pipette the clear supernatant into a clean 5 mm NMR

tube to a depth of about 4-5 cm.[1]

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it

into the magnet.

Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

A longer relaxation delay (2-5 seconds) and a larger number of scans are typically

required due to the lower natural abundance of ¹³C.

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum,

and calibrating the chemical shift scale using the residual solvent peak as a reference.

FT-IR Spectroscopy
Sample Preparation (Thin Film Method for Solids): Dissolve a small amount of the solid

sample in a volatile solvent like methylene chloride.[2]

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the

solvent to evaporate, leaving a thin film of the compound.[2]
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Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final infrared spectrum.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry
Sample Introduction: The method of sample introduction depends on the ionization

technique. For Electron Ionization (EI), the sample is typically introduced into the ion source

via a heated probe for solids or through a gas chromatograph (GC-MS) for volatile

compounds.

Ionization: In EI-MS, the sample molecules in the gas phase are bombarded with a high-

energy electron beam, which causes the ejection of an electron to form a molecular ion and

induces fragmentation.

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z, generating a mass spectrum.

Visualization of Workflows and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between different spectroscopic techniques for structural elucidation.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical relationship of spectroscopic data in structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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